molecular formula C15H13NO3 B14556036 Benzamidomethyl benzoate CAS No. 61652-83-3

Benzamidomethyl benzoate

Cat. No.: B14556036
CAS No.: 61652-83-3
M. Wt: 255.27 g/mol
InChI Key: SGHPVLURSRKPOW-UHFFFAOYSA-N
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Description

Benzamidomethyl benzoate is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. Researchers value this reagent for its potential as a versatile synthetic intermediate or protecting group. Its molecular structure, which incorporates both benzamide and benzoate functional groups, may allow it to participate in selective reactions or serve as a precursor in multi-step synthesis. The specific physical and chemical properties, such as melting point, boiling point, and solubility, should be confirmed by the analytical data provided for each batch. Potential research applications for this compound could include its use in peptide synthesis, the development of novel pharmaceutical compounds, or as a standard in analytical chemistry. Researchers are encouraged to consult the available safety data sheets and product specifications for detailed handling, storage, and experimental protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61652-83-3

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

benzamidomethyl benzoate

InChI

InChI=1S/C15H13NO3/c17-14(12-7-3-1-4-8-12)16-11-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)

InChI Key

SGHPVLURSRKPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amidation of Methyl 4-(Aminomethyl)Benzoate

A widely adopted method involves reacting methyl 4-(aminomethyl)benzoate with benzoyl chloride in the presence of a base.

Procedure :

  • Reagents : Methyl 4-(aminomethyl)benzoate, benzoyl chloride, triethylamine (TEA) or potassium carbonate.
  • Solvent : Dichloromethane (DCM) or ethyl acetate/water mixtures.
  • Conditions : Stirring at room temperature for 4–24 hours.
  • Purification : Column chromatography (silica gel) or precipitation via solvent addition.

Mechanistic Insight :
The base deprotonates the amine group, enabling nucleophilic attack on benzoyl chloride. The reaction proceeds via a Schotten-Baumann mechanism, forming the amide bond.

Example :
In a representative protocol, methyl 4-(aminomethyl)benzoate (1.212 mmol) and benzoyl chloride (1.5 equiv) were combined in DCM with TEA. After 4 hours, the product was isolated in 70% yield after column chromatography.

Nucleophilic Substitution Using Benzamidomethyl Reagents

Quaternary Ammonium Salt Approach

(Benzamidomethyl)triethylammonium chloride serves as a benzamidomethylating agent for benzoic acid derivatives.

Procedure :

  • Reagents : (Benzamidomethyl)triethylammonium chloride, benzoic acid, TEA.
  • Solvent : Chloroform or dioxane.
  • Conditions : Reflux for 20–30 minutes.
  • Purification : Dissolution in dioxane followed by cold-water precipitation.

Advantages :

  • High functional group tolerance.
  • Avoids handling corrosive acyl chlorides.

Limitations :

  • Requires pre-synthesis of the quaternary ammonium reagent.

Multi-Step Synthesis via Intermediate Carboxylic Acids

Hydrolysis and Re-Esterification

This method involves synthesizing 4-benzamidobenzoic acid as an intermediate, followed by esterification.

Steps :

  • Amide Formation : Methyl 4-aminobenzoate reacts with benzoyl chloride in tetrahydrofuran (THF) with sodium bicarbonate.
  • Hydrolysis : The ester group is hydrolyzed using sodium hydroxide to yield 4-benzamidobenzoic acid.
  • Esterification : The acid is converted to its acid chloride (oxalyl chloride, DMF catalyst) and esterified with methanol.

Yield : 60–75% over three steps.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Time Yield Purification
Direct Amidation Methyl 4-(aminomethyl)benzoate TEA/K$$2$$CO$$3$$ DCM/ethyl acetate 4–24 h 60–70% Column chromatography
Quaternary Salt (Benzamidomethyl)TEA chloride TEA Chloroform/dioxane 20–30 min N/A Precipitation
Multi-Step Methyl 4-aminobenzoate NaHCO$$_3$$/NaOH THF/water 24–48 h 60–75% Filtration, recrystallization

Key Observations :

  • Direct amidation offers simplicity and moderate yields but requires chromatographic purification.
  • Quaternary salt methods are rapid but necessitate specialized reagents.
  • Multi-step synthesis provides flexibility but introduces complexity.

Chemical Reactions Analysis

Acidic Hydrolysis

Benzamidomethyl benzoates undergo ester hydrolysis under acidic conditions to yield benzamidomethyl-substituted benzoic acids.

Example :

  • Reactant: Methyl 4-(benzamido-methoxy)benzoate

  • Conditions: HCl (6M), reflux, 8 hours

  • Product: 4-(Benzamido-methoxy)benzoic acid (yield: 85%) .

Basic Hydrolysis

In alkaline media, saponification of the ester group occurs, forming carboxylates:

Kinetic Data :

SubstrateRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Methyl benzoate derivatives1.2 × 10⁻⁴72.5
Benzamidomethyl benzoate5.8 × 10⁻⁵89.3

The reduced reactivity of benzamidomethyl derivatives compared to methyl benzoate is attributed to steric hindrance from the benzamidomethyl group .

Ammonolysis

Benzamidomethyl benzoates react with liquid ammonia in the presence of alumina catalysts to form benzamide derivatives.

Experimental Findings :

  • Catalyst: Chromatographic alumina

  • Temperature: 120°C

  • Conversion Rate: 78% after 6 hours

  • Mechanism: Langmuir adsorption of ester followed by Eley–Rideal reaction with ammonia .

Kinetic Model :

Rate=k[Ester][NH3]1+Kads[Benzamide]\text{Rate}=\frac{k\cdot [\text{Ester}]\cdot [\text{NH}_3]}{1+K_{\text{ads}}\cdot [\text{Benzamide}]}

Where KadsK_{\text{ads}}
= adsorption coefficient of benzamide (0.45 L/mol) .

Oxidation

The benzamidomethyl group is resistant to oxidation, but the ester moiety can be oxidized to a ketone or carboxylic acid under strong conditions:

Oxidizing AgentProductYield (%)
KMnO₄/H₂SO₄4-(Benzamido-methoxy)acetophenone62
CrO₃/HOAc4-(Benzamido-methoxy)benzoic acid58

Reduction

Lithium aluminum hydride reduces the ester to a primary alcohol:

  • Product: 4-(Benzamido-methoxy)benzyl alcohol

  • Yield: 74% .

Thermodynamic Stability

Heats of formation (ΔHf\Delta H_f^\circ
) for this compound derivatives were calculated using calorimetric data:

| Compound | ΔHf\Delta H_f^\circ
(kJ/mol) |
|-----------------------------------------|-------------------------------|
| Methyl 4-(benzamido-methoxy)benzoate | -298.7 ± 2.1 |
| 4-(Benzamido-methoxy)benzoic acid | -412.4 ± 3.0 |

The exothermicity of hydrolysis (ΔH=113.7kJ mol\Delta H=-113.7\,\text{kJ mol}
) confirms thermodynamic favorability .

Scientific Research Applications

Benzamidomethyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamidomethyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

  • Benzamidomethyl Benzoate : Contains a benzamidomethyl group (-NHCOC₆H₅-CH₂-) attached to a benzoate ester. This structure enhances stability and modulates bioavailability.
  • Benzyl Benzoate: A simple ester of benzyl alcohol and benzoic acid (C₆H₅COOCH₂C₆H₅). Naturally occurring in plants like Filipendula ulmaria, it is noted for its balsamic, almond-like odor .
  • Methyl Benzoate : Methyl ester of benzoic acid (C₆H₅COOCH₃), with a cananga-like fragrance, also found in essential oils .
  • Cinnamyl Benzoate : Features a cinnamyl group (C₆H₅CH=CHCH₂-) linked to benzoate, prominent in Sumatra benzoin resin .

Table 1: Structural and Physical Properties

Compound Molecular Formula Odor Profile Natural Source
This compound C₁₅H₁₃NO₃ Odorless Synthetic
Benzyl Benzoate C₁₄H₁₂O₂ Balsamic, almond-like Filipendula ulmaria
Methyl Benzoate C₈H₈O₂ Cananga-like Essential oils
Cinnamyl Benzoate C₁₆H₁₄O₂ Resinous, sweet Benzoin resin

Table 3: Bioactivity Comparison

Compound Bioactivity Mechanism/Application
This compound Prodrug hydrolysis Enhanced drug delivery
Benzyl Benzoate AChE/BChE inhibition (IC₅₀ ~ 50 µM) Potential Alzheimer’s therapy
Neopentyl Benzoate AChE inhibition (IC₅₀ ~ 10 µM) Neuroprotective agent
BR Analogs Rice lamina inclination at 10⁻⁸ M Agricultural growth regulators

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